Tetrabromobisphenol A diglycidyl ether

Description

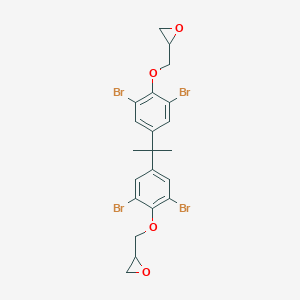

Structure

3D Structure

Properties

IUPAC Name |

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAAAWYHORFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052700 | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33294-14-3, 3072-84-2, 68541-19-5 | |

| Record name | ESB 400T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33294-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Tetrabromobisphenol a Diglycidyl Ether

Conventional Synthesis Routes of TBBPA-DGE

The most common industrial method for synthesizing TBBPA-DGE involves the reaction of Tetrabromobisphenol A (TBBPA) with an excess of epichlorohydrin (B41342) (ECH) in the presence of an alkali catalyst. nih.govacs.org This process, known as glycidylation, transforms the phenolic hydroxyl groups of TBBPA into glycidyl (B131873) ether groups.

Mechanistic Aspects of Epoxidation and Ring Closure Reactions

The synthesis mechanism proceeds in two main stages for each phenolic group:

Ring-Opening: The process begins with the deprotonation of TBBPA's phenolic hydroxyl group by a base (e.g., NaOH), creating a nucleophilic phenoxide. This phenoxide then attacks one of the terminal carbon atoms of the epichlorohydrin's epoxide ring in a nucleophilic substitution (SN2) reaction. libretexts.org This attack opens the strained three-membered epoxide ring to form a halohydrin intermediate. wikipedia.org

Ring Closure (Dehydrochlorination): In the presence of the base, the hydroxyl group of the newly formed halohydrin intermediate is deprotonated, forming an alkoxide. This is followed by an internal SN2 reaction where the alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion. encyclopedia.pub This step results in the formation of a new, stable epoxide ring, completing the glycidyl ether structure. eurochemengineering.comencyclopedia.pub This two-step sequence occurs at both phenolic sites of the TBBPA molecule to yield the final TBBPA-DGE product.

Influence of Stoichiometric Ratios and Catalyst Selection on TBBPA-DGE Synthesis

The efficiency and yield of TBBPA-DGE synthesis are heavily dependent on the molar ratios of the reactants and the choice of catalyst. A significant excess of epichlorohydrin is typically used in the reaction. nih.govacs.org This stoichiometric imbalance serves multiple purposes: it ensures the complete conversion of TBBPA, minimizes the formation of higher molecular weight oligomers, and can also act as a solvent for the reaction.

The catalyst is crucial for facilitating the reaction. Alkali catalysts, such as sodium hydroxide (B78521) (NaOH), are commonly employed. nih.govacs.org The catalyst's role is to deprotonate the phenol, initiating the nucleophilic attack on epichlorohydrin. The concentration and rate of addition of the catalyst must be carefully controlled to manage the reaction rate and prevent unwanted side reactions.

Table 1: Reactants and Conditions in Conventional TBBPA-DGE Synthesis

| Component | Role | Typical Molar Ratio (TBBPA:ECH:NaOH) |

|---|---|---|

| Tetrabromobisphenol A (TBBPA) | Backbone Molecule | 1 |

| Epichlorohydrin (ECH) | Glycidylating Agent / Solvent | 8 |

| Sodium Hydroxide (NaOH) | Catalyst / Dehydrochlorinating Agent | 2 |

Data based on a representative synthesis procedure. nih.govacs.org

Temperature Control and Side Reaction Minimization in TBBPA-DGE Production

Precise temperature control is critical during the synthesis of TBBPA-DGE to ensure a high yield of the desired product and to minimize side reactions. The reaction is typically conducted at a moderately elevated temperature, for instance, around 60°C. nih.govacs.org

Maintaining the optimal temperature is essential for several reasons:

Reaction Rate: The temperature influences the rate of the main glycidylation reaction.

Side Reactions: Higher temperatures can promote undesired secondary reactions. These include the hydrolysis of epichlorohydrin in the presence of aqueous alkali, which consumes the reactant, and the polymerization of the epoxy groups, leading to the formation of high molecular weight byproducts.

Reactant Volatility: Epichlorohydrin is a volatile compound, and excessive temperatures can lead to its loss through evaporation, altering the stoichiometric balance of the reaction mixture. eurochemengineering.com

Careful management of the reaction temperature, along with controlled addition of the alkali catalyst, is therefore a key strategy for maximizing the yield and purity of TBBPA-DGE.

Advanced and Non-Conventional Synthesis Techniques for TBBPA-DGE

Ultrasonication-Assisted TBBPA-DGE Synthesis

Ultrasonication has emerged as a promising non-conventional method for synthesizing TBBPA-DGE. nih.govacs.org This technique utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. nih.govbeilstein-journals.org This cavitation creates localized hot spots with extremely high temperatures and pressures, which significantly accelerates the chemical reaction. beilstein-journals.org

In the context of TBBPA-DGE synthesis, ultrasonication offers several advantages over the conventional heating method:

Increased Reaction Rate: The intense energy from cavitation enhances mass transfer and dramatically reduces the reaction time.

Improved Yield: The efficient mixing and energy transfer can lead to higher product yields.

Research comparing conventional and ultrasound-assisted methods for the synthesis of TBBPA diglycidyl ether has demonstrated the effectiveness of the latter in terms of reducing reaction time while achieving comparable or superior yields. nih.govacs.org

Table 2: Comparison of Conventional and Ultrasonication-Assisted Synthesis of TBBPA-DGE

| Synthesis Method | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 5 | 60 | ~90 |

| Ultrasonication | 1.5 | Ambient | ~92 |

Data derived from comparative studies on TBBPA-DGE synthesis. nih.govacs.org

Microwave Irradiation in TBBPA-DGE Synthesis

Microwave irradiation has emerged as a nonconventional, efficient method for the synthesis of TBBPA-DGE. This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net The synthesis involves the polycondensation reaction of Tetrabromobisphenol A (TBBPA) and epichlorohydrin in the presence of an alkali catalyst. nih.govacs.org Under microwave irradiation, this reaction can be completed in a matter of minutes, offering a substantial advantage in terms of process efficiency and energy consumption. researchgate.net This rapid and uniform heating can lead to higher product yields and can influence the morphology of the resulting resin. nih.govacs.org

Ultraviolet Light Exposure in TBBPA-DGE Synthesis

Ultraviolet (UV) light exposure represents another nonconventional route for the synthesis of TBBPA-DGE. In this method, a mixture of TBBPA and epichlorohydrin, typically dissolved in a suitable solvent like 2-propanol, is subjected to UV irradiation. nih.govacs.org An alkali, such as sodium hydroxide, is added to facilitate the reaction, which proceeds over several hours until a viscous resin is formed. nih.govacs.org While this method may offer advantages in terms of reaction control, it has been found to be less efficient in terms of yield compared to other nonconventional techniques like microwave irradiation and sonication. nih.govacs.org

Comparative Analysis of Synthesis Methods: Yield, Time, and Morphology

A comparative analysis of different synthesis methods for TBBPA-DGE reveals significant differences in reaction time, product yield, and the morphology of the resulting resin. Conventional heating methods are often time-consuming, taking several hours to complete. nih.govacs.org In contrast, nonconventional methods such as microwave irradiation and ultrasonication offer a significant reduction in reaction time, often to as little as 30 minutes. nih.govacs.org

The yield of TBBPA-DGE also varies considerably with the synthesis method. Microwave irradiation has been shown to produce a yield of 62%, while UV radiation results in a lower yield of 54%. nih.govacs.org In terms of morphology, the synthesis method has a discernible impact on the surface characteristics of the resin. For instance, TBBPA-DGE synthesized via microwave irradiation has been observed to have a morphology with visible cracks. nih.govacs.org

| Synthesis Method | Reaction Time | Yield (%) | Morphology |

|---|---|---|---|

| Microwave Irradiation | 30 minutes | 62 | Visible cracks |

| UV Radiation | 6 hours | 54 | Not specified |

| Conventional | Several hours | Not specified | Not specified |

Structural Modifications and Derivatization Strategies of TBBPA-DGE

While information on the direct derivatization of the glycidyl ether groups of TBBPA-DGE is limited in the reviewed literature, significant research has been conducted on the synthesis of derivatives starting from the parent compound, TBBPA. These modifications are aimed at altering the compound's properties for various applications.

The synthesis of allyl ether derivatives typically starts with TBBPA rather than TBBPA-DGE. Tetrabromobisphenol A allyl ether (TBBPA AE) is synthesized by reacting TBBPA with allyl bromide in a solvent such as acetone, with sodium hydroxide added to facilitate the reaction. acs.org The mixture is stirred for a couple of hours at room temperature, followed by purification to yield TBBPA AE. acs.org While the direct synthesis from TBBPA-DGE is not detailed, the presence of the allyl group is known to introduce a site of unsaturation, which can be used for further chemical modifications or polymerization reactions, thereby enhancing the compound's reactivity.

Similar to the allyl ether derivatives, the synthesis of hydroxyethyl (B10761427) ether derivatives, specifically Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-DHEE), is well-documented from TBBPA. This derivative is utilized as an intermediate flame retardant in various engineering polymers. researchgate.net The modification to include hydroxyethyl groups can alter the solubility, reactivity, and compatibility of the molecule with different polymer matrices, thereby affecting the performance of the final product. However, specific details on how these alterations directly translate to performance changes in the context of TBBPA-DGE are not extensively covered in the available literature.

Research has led to the successful synthesis and identification of several mixed bromine/chlorine transformation products of TBBPA. nih.govacs.orgwikipedia.org These novel compounds include both monochloro and dichloro products of brominated bisphenol A derivatives. nih.govacs.orgwikipedia.org The synthesis strategy generally involves the chlorination followed by the bromination of bisphenol A (BPA). wikipedia.org

For example, the synthesis can begin with the chlorination of BPA using sodium hypochlorite (B82951) to produce monochlorobisphenol A (MoCBPA) and 2,2′-dichlorobisphenol A (2,2′-DiCBPA). wikipedia.org Subsequent bromination of these chlorinated intermediates can then yield a variety of mixed halogenated products. wikipedia.org In some synthesis routes, N-chlorosuccinimide and aluminum chloride are used for the chlorination of brominated BPA derivatives. wikipedia.org The structures of these synthesized compounds are typically confirmed using techniques such as 1H NMR, with their purity assessed by gas chromatography. wikipedia.org The identification of these mixed halogenated compounds is significant as they have been detected in environmental samples, particularly from e-waste dismantling sites. nih.govacs.orgwikipedia.org

A selection of synthesized mixed bromine/chlorine transformation products of TBBPA includes:

2-chloro-2′,6,6′-TriBBPA

2-chloro-2′,6-DiBBPA

2-chloro-2′,6′-DiBBPA

2-chloro-2′-MoBBPA

2-chloro-6-MoBBPA

2,2′-dichloro-6,6′-DiBBPA

Polymeric and Materials Science Applications of Tetrabromobisphenol a Diglycidyl Ether

Integration of TBBPA-DGE in Epoxy Resin Formulations

TBBPA-DGE is a reactive monomer that can be chemically incorporated into the polymer backbone of epoxy resins. This integration allows for a permanent modification of the polymer structure, leading to enhanced properties without the issue of leaching that can occur with additive flame retardants.

Precursor Role in Advanced Polymer and Resin Synthesis

Tetrabromobisphenol A diglycidyl ether serves as a crucial precursor in the synthesis of advanced polymers and resins. The most common method for its synthesis is the polycondensation reaction of tetrabromobisphenol A (TBBPA) with an excess of epichlorohydrin (B41342) in an alkaline medium. acs.org This step-growth polymerization results in a linear polymer chain with terminal epoxy groups, making it suitable for further cross-linking reactions to form a thermoset network. acs.org

The synthesis of TBBPA-DGE can be achieved through various methods, including conventional heating, ultrasonication, and microwave irradiation. acs.orgnih.gov These methods influence the reaction time, yield, and the properties of the resulting resin. nih.gov For instance, non-conventional methods like ultrasonication and microwave irradiation have been shown to be more environmentally friendly, less time-consuming, and can result in higher yields compared to conventional methods. acs.orgnih.gov The choice of synthesis route allows for the tailoring of the resin's molecular weight and structure to meet the requirements of specific applications. nih.gov

Enhancement of Thermal Stability and Mechanical Properties of Epoxy Resins

The incorporation of TBBPA-DGE into epoxy resin formulations leads to a notable enhancement of their thermal stability and mechanical properties. The rigid aromatic backbone of the TBBPA-DGE molecule contributes to an increase in the glass transition temperature (Tg) of the cured resin. This is because the bulky, brominated aromatic structures restrict the segmental mobility of the polymer chains.

Table 1: Illustrative Thermal Properties of Epoxy Resins

| Resin Formulation | Decomposition Temperature (TGA, 5% weight loss) | Char Yield at 700°C (%) |

| Standard DGEBA Epoxy | ~350°C | ~15% |

| TBBPA-DGE Modified Epoxy | >350°C | >20% |

Note: The values presented are illustrative and can vary based on the specific composition and curing process.

Tailored Morphology of TBBPA-DGE Based Resins

The morphology of TBBPA-DGE based resins can be tailored by controlling the synthesis conditions. Field-emission scanning electron microscopy (FE-SEM) studies have revealed that the surface morphology of the resin is influenced by the synthesis method. acs.org

For example, TBBPA-DGE resin synthesized via a conventional heating method may exhibit a rough and coarse surface. nih.gov In contrast, the use of ultrasonication during synthesis can produce a resin with a smooth surface and well-defined edges. acs.org Microwave irradiation, on the other hand, has been observed to create a morphology with visible cracks. acs.org This ability to control the surface morphology is crucial for applications where the interface between the resin and other components, such as in composites, is critical for performance. The amorphous nature of these resins has been confirmed by X-ray diffraction (XRD) patterns, which show a broad hump characteristic of non-crystalline materials. researchgate.net

Mechanisms of Flame Retardancy Imparted by TBBPA-DGE

The primary application of TBBPA-DGE is as a flame retardant. Its effectiveness stems from a combination of gas-phase and condensed-phase mechanisms that work together to suppress combustion.

Bromine Radical Release and Inhibition of Free Radical Chain Reactions

The flame retardancy of TBBPA-DGE is primarily attributed to its action in the gas phase. nih.gov During combustion, the C-Br bonds in the TBBPA-DGE molecule have a lower bond dissociation energy compared to C-H or C-C bonds, causing them to break first. This releases bromine radicals (Br•) into the flame. nih.gov

These bromine radicals are highly effective at interrupting the free-radical chain reactions that sustain combustion. They act as scavengers for high-energy radicals such as hydrogen (H•) and hydroxyl (•OH) radicals, which are key propagators of the fire. The reactions are as follows:

H• + Br• → HBr •OH + Br• → HOBr

The resulting hydrogen bromide (HBr) and hypobromous acid (HOBr) are less reactive and can further participate in radical scavenging cycles, effectively quenching the flame. This "radical trap" mechanism reduces the concentration of flammable gases and slows down the combustion process. nih.gov

Char Formation Enhancement by Aromatic Backbone Structures

In addition to the gas-phase mechanism, TBBPA-DGE also contributes to flame retardancy through a condensed-phase mechanism by promoting the formation of a protective char layer. The aromatic rings present in the backbone of the TBBPA-DGE molecule are inherently more thermally stable than aliphatic chains and have a greater tendency to form char upon heating. ntu.edu.tw

This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the material's surface. mdpi.com It also reduces the release of flammable volatile decomposition products into the gas phase, further starving the fire. The presence of phosphorus compounds in conjunction with brominated flame retardants can synergistically enhance char formation, leading to even greater fire resistance. ntu.edu.twmdpi.com The char yield of epoxy resins containing TBBPA-DGE is typically higher than that of non-brominated epoxy resins. mdpi.com

Comparative Analysis of Flame Retardant Efficacy with Non-Brominated Analogs

This compound (TBBPA-DGE) achieves its flame retardant properties primarily through a gas-phase mechanism. acs.org Upon thermal decomposition, the bromine atoms are released as radicals, which interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the gas phase. acs.org This "radical trap" mechanism effectively quenches the flame.

In comparison, non-brominated analogs, particularly phosphorus-based flame retardants, often operate through a condensed-phase mechanism. For instance, when incorporated into an epoxy resin, compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) or metal phosphinates promote the formation of a stable char layer upon combustion. nih.gov This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles into the gas phase. nih.gov

Research comparing the efficacy of these different systems shows that while both can achieve high levels of flame retardancy, such as the UL 94 V-0 rating, they do so with different characteristics. Phosphorus-based systems can significantly increase the char yield, which is a measure of the amount of non-volatile carbonaceous residue left after combustion. nih.gov For example, studies on novolac epoxy resins have shown that incorporating an aromatic phosphate (B84403) like triphenyl phosphate can achieve a V-0 rating with only 1.6 wt% phosphorus. nih.gov

The following table provides a comparative overview of key flame retardancy parameters between a standard brominated epoxy system (representative of TBBPA-DGE) and a phosphorus-based system.

Table 1: Comparative Flame Retardant Performance

| Parameter | Brominated Epoxy (TBBPA-based) | Phosphorus-based Epoxy (e.g., DOPO-based) | Mechanism of Action |

|---|---|---|---|

| UL 94 Rating | V-0 Achievable | V-0 Achievable | Flammability Standard |

| Primary FR Mechanism | Gas Phase (Radical Trapping) | Condensed Phase (Char Formation) | Fire Retardancy Process |

| Char Yield | Low to Moderate | High | Material Insulation |

| Heat Release Rate | Reduced | Significantly Reduced | Fire Intensity |

TBBPA-DGE in Specific High-Performance Material Systems

Applications in Electronic Circuit Boards and Printed Wiring Boards

This compound is a foundational component in the production of high-performance electronic circuit boards, specifically the FR-4 (Flame Retardant 4) grade of laminates. electronics.orgelectronics.org FR-4 laminates are the most common base material for printed wiring boards (PWBs) due to their combination of excellent electrical insulation, mechanical strength, and inherent fire safety. iconnect007.com TBBPA-DGE is not used as an additive but as a reactive monomer. bsef.comuml.edu During the synthesis of the epoxy resin that forms the PWB's matrix, the TBBPA precursor is chemically reacted into the polymer backbone. electronics.orgelectronics.org

This reactive integration ensures that the flame retardant is a permanent part of the epoxy thermoset structure, which is crucial for the long-term reliability and performance of electronic devices. ebfrip.org The presence of the bromine atoms within the resin matrix allows the final product to meet stringent international fire safety standards, most notably the UL 94 V-0 rating. bsef.com This standard requires that a vertically oriented sample self-extinguishes within 10 seconds after ignition, with no flaming drips. More than 95% of all FR-4 printed circuit boards utilize TBBPA as the reactive flame retardant to achieve this level of safety. bsef.comebfrip.org Its widespread use for over three decades is a testament to its reliability and performance in demanding electronic applications, from consumer electronics to advanced telecommunications equipment. electronics.org

Utilization in Coatings and Construction Materials

The robust flame retardant and polymer properties of TBBPA-DGE extend its application to protective coatings and specialized construction materials. As an epoxy resin, it can be formulated into high-performance coatings that provide both fire resistance and durability. wikipedia.org These coatings are used in industrial settings where protection against fire is critical.

In the construction sector, epoxy resins based on TBBPA are used in the manufacture of composite materials and laminates. epa.gov For example, they are incorporated into glass-reinforced construction panels, enhancing their structural integrity and resistance to fire. The reactive nature of TBBPA-DGE ensures it is chemically bound within the material's matrix, providing stable, long-lasting fire protection without leaching. Such materials are valuable in applications requiring high safety standards.

Influence on Crosslinking Density in UV-Curable Resins

In ultraviolet (UV) curable resin systems, the chemical structure of the monomers significantly influences the final properties of the cured polymer, including the crosslinking density. Crosslinking density—the number of covalent bonds linking polymer chains—is a critical factor determining a material's mechanical strength, thermal stability, and chemical resistance.

When comparing TBBPA-DGE to its direct non-brominated analog, Bisphenol A diglycidyl ether (DGEBA), the most significant structural difference is the presence of four bulky bromine atoms on the aromatic rings of TBBPA-DGE. During the UV-curing process, which involves the rapid, photo-initiated polymerization of epoxy groups, these bromine atoms can exert considerable steric hindrance. This steric effect can impede the mobility of the reacting polymer chains and the accessibility of the epoxy functional groups.

Consequently, for a given set of UV curing conditions (intensity, duration, photoinitiator concentration), an epoxy system based on TBBPA-DGE may achieve a lower crosslinking density compared to a DGEBA-based system. nih.gov The more flexible and less hindered DGEBA molecules can more readily align and react to form a denser network structure. While the synthesis of TBBPA-DGE can be conducted under UV light, the inherent steric bulk of the molecule remains a key factor in its polymerization behavior and the final network architecture of the cured resin. nih.gov

Environmental Occurrence and Distribution of Tetrabromobisphenol a Diglycidyl Ether

Detection and Quantification in Abiotic Environmental Matrices

The detection of TBBPA-DGE and its parent compound TBBPA in the environment is a key area of environmental monitoring. Due to their use in a wide array of consumer and industrial products, these compounds can be released into the environment during manufacturing, use, and disposal.

TBBPA has been identified in aquatic environments, with concentrations varying based on proximity to industrial sources. nih.gov In the Weihe River Basin in China, TBBPA was detected in 27.8% of water samples, with concentrations reaching up to 12.279 ng/L. nih.gov The detection frequency in sediment samples from the same basin was higher at 61.8%, with concentrations up to 3.889 ng/g. nih.gov Studies in the Detroit River (US/Canada) reported TBBPA levels in sediment ranging from 0.6 ng/g to 1.84 ng/g dry weight (d.w.). researchgate.net Notably, higher concentrations are often found in sediments near industrial facilities, such as plastic factories. researchgate.net For instance, sediment downstream from a plastic factory in Sweden's River Viskan showed a TBBPA concentration of 270 ng/g d.w., significantly higher than the upstream concentration of 34 ng/g d.w. researchgate.net The half-life of TBBPA in anaerobic sediments has been estimated to range from 28 to 42 days, while in aerobic sediments, it ranges from 48 to 84 days. nih.gov

Table 1: Concentrations of TBBPA in Aquatic Systems

| Location | Matrix | Concentration Range |

|---|---|---|

| Weihe River Basin, China | Water | Not Detected - 12.279 ng/L |

| Weihe River Basin, China | Sediment | Not Detected - 3.889 ng/g |

| Detroit River, US/Canada | Sediment | 0.6 - 1.84 ng/g d.w. |

| River Viskan, Sweden (downstream of plastic factory) | Sediment | 270 ng/g d.w. |

In terrestrial environments, TBBPA has been detected in both soil and sewage sludge. researchgate.net Environmental monitoring has revealed average TBBPA concentrations of 672 μg/kg in surface soils. acs.org The disappearance time (DT50) for TBBPA in aerobic soils is relatively short, ranging from 5.3 to 7.7 days. nih.gov A significant portion of TBBPA in aerobic soils (55.3-83.6%) becomes incorporated as non-extractable bound residue. nih.gov In anaerobic soils, this incorporation is even higher (48.3-100%) with minimal mineralization. nih.gov

Sewage sludge from municipal wastewater treatment plants often contains notable concentrations of TBBPA. In Sweden, TBBPA levels in sewage sludge varied from not detected to 220 ng/g wet weight. researchgate.net A study in the Detroit area reported TBBPA concentrations in sewage sludge as high as 1.84 ng/g d.w. researchgate.net The highest reported concentration of TBBPA in wastewater sewage sludge has reached up to 732 mg/kg d.w. researchgate.net

Table 2: Concentrations of TBBPA in Terrestrial Environments

| Location/Matrix | Concentration Range |

|---|---|

| Surface Soils (general) | Average of 672 μg/kg |

| Swedish Municipal Sewage Sludge | Not Detected - 220 ng/g wet weight |

| Detroit Sewage Sludge | Up to 1.84 ng/g d.w. |

TBBPA is present in both indoor and outdoor air and dust, with indoor environments generally showing higher concentrations. nih.gov This is attributed to the volatilization of the compound from consumer products. nih.gov In Eastern China, near a printed circuit board plant, TBBPA concentrations in the air were found to be between 6.26 and 511 pg/m³. nih.gov Higher indoor air concentrations were recorded in Shenzhen, China, ranging from 12.3 to 1640 pg/m³. nih.gov

Indoor dust is a significant reservoir for TBBPA. nih.gov Studies in South Korea found TBBPA concentrations in indoor dust ranging from 78.87 to 463.81 ng/g. nih.gov In Beijing, China, office dust showed a higher TBBPA concentration (26.7 ng/g) compared to homes. nih.gov The highest TBBPA concentration in house dust was found in China, reaching 2300 ng/g. nih.gov In the Philippines, TBBPA was detected in indoor dust from houses and internet cafes, with concentrations up to 4916 ng g-1. scispace.comresearchgate.net Near e-waste dismantling sites, mean concentrations in indoor and outdoor dust can be as high as 3435 ng/g and 1998 ng/g, respectively. acs.orgnih.gov

Table 3: Concentrations of TBBPA in Atmospheric and Indoor Environments

| Location | Matrix | Concentration Range |

|---|---|---|

| Eastern China (near PCB plant) | Air | 6.26 - 511 pg/m³ |

| Shenzhen, China | Indoor Air | 12.3 - 1640 pg/m³ |

| South Korea | Indoor Dust | 78.87 - 463.81 ng/g |

| Beijing, China | Office Dust | 26.7 ng/g |

| China (highest reported) | House Dust | 2300 ng/g |

| Philippines | Indoor Dust | Not Detected - 4916 ng/g |

| E-waste recycling areas | Indoor Dust | Mean of 3435 ng/g |

Global Spatial and Temporal Trends of TBBPA-DGE Detection

The distribution of TBBPA-DGE is not uniform, with clear patterns emerging between urbanized, industrial areas and more remote locations.

Monitoring data indicates that while TBBPA is detected at low levels in water, air, soil, and sediment in both remote and urban areas, higher concentrations are typically found in sediments and soils near manufacturing facilities and e-waste recycling sites. nih.gov For example, a study in China found significantly higher TBBPA concentrations in house dust near an e-waste dismantling site (median = 720 ng/g) compared to urban (68.6 ng/g) and rural residential areas (17 ng/g). nih.gov This suggests that industrial and waste processing activities are major local sources of contamination. Even in remote regions like the eastern Tibetan Plateau, brominated flame retardants, including TBBPA derivatives, have been detected in air and soil, indicating the potential for long-range atmospheric transport. researchgate.net

The primary emission sources of TBBPA and its derivatives into the environment are associated with its production and use. researchgate.net Manufacturing and processing facilities for TBBPA-based materials are significant point sources. nih.gov Another major source is e-waste recycling facilities, where the dismantling and processing of electronic products release these compounds into the surrounding environment. nih.gov

Wastewater treatment plants are also key pathways for TBBPA entering the aquatic environment, primarily through effluents. nih.gov The compound can leach from consumer products during their use and disposal, eventually entering wastestreams. scispace.comresearchgate.net Landfill sites are another source of TBBPA release into aquatic systems through leachate. nih.gov Due to its low vapor pressure and water solubility, when released into the atmosphere, TBBPA is likely to associate with particulate matter. researchgate.net

Occurrence in E-waste Recycling Sites and Wastewater Treatment Plant Effluents

Tetrabromobisphenol A (TBBPA) is frequently detected in environments associated with the processing and disposal of electronic waste (e-waste) and in the effluents of wastewater treatment plants (WWTPs). nih.govresearchgate.net E-waste recycling facilities are significant sources of TBBPA release into the environment due to the high content of TBBPA in products like printed circuit boards. guidechem.comeeer.org Unreacted TBBPA can leach from these products during dismantling and processing. eeer.org

Higher concentrations of TBBPA are often found in soils and sediments near e-waste recycling plants. guidechem.com For instance, in Shanghai, a study of a printed circuit board manufacturing plant found TBBPA concentrations in wastewater ranging from 28.3 ± 9.19 to 174 ± 31.3 ng/L. nih.gov After treatment, the effluent still contained 3.21 ± 0.50 ng/L, while the dewatered sludge had concentrations of 100 ± 4 ng/g dry weight (dw). nih.gov

TBBPA entering wastewater systems is expected to predominantly partition to sewage sludge due to its chemical properties. nih.govcanada.ca Studies of various WWTPs have confirmed this distribution. In China, 52 sludge samples from thirty WWTPs showed TBBPA concentrations ranging from 0.4 to 259 ng/g dw. nih.gov Similar findings were reported in Spain (up to 472 ng/g dw) and South Africa (38.58 ng/g dw). nih.gov While a significant portion of TBBPA is captured in sludge, it is also detected in the final effluent that is discharged into surface waters, contributing to its presence in aquatic environments. nih.gov

| Location/Source | Matrix | Concentration Range | Reference |

| Shanghai, China (PCB Plant) | Wastewater | 28.3 - 174 ng/L | nih.gov |

| Shanghai, China (PCB Plant) | Treated Effluent | 3.21 ng/L | nih.gov |

| Shanghai, China (PCB Plant) | Dewatered Sludge | 100 ng/g dw | nih.gov |

| China (30 WWTPs) | Sewage Sludge | 0.4 - 259 ng/g dw | nih.gov |

| Spain | Sewage Sludge | Not Detected - 472 ng/g dw | nih.gov |

| South Africa | Sewage Sludge | 38.58 ng/g dw | nih.gov |

| WeiHe River, China | Sediments | Not Detected - 3.889 ng/g dw | nih.gov |

TBBPA in Biota and Biological Samples

The release of TBBPA into aquatic environments from sources like WWTP effluent leads to its uptake by aquatic life. nih.gov Its presence has been documented in a variety of organisms, including fish and mollusks. nih.govinformaticsjournals.co.in A study of fish from an English lake found TBBPA concentrations ranging from <0.29 to 1.7 ng/g lipid weight. informaticsjournals.co.in In juvenile zebrafish, exposure to a nominal dose of 1.5 µM of TBBPA in a laboratory setting resulted in internal concentrations up to 5.6 µg/g lipid. psu.edu

Research has also identified TBBPA derivatives in aquatic biota. For example, mollusks collected from the Chinese Bohai Sea were found to contain TBBPA allyl ether (TBBPA AE) and TBBPA 2,3-dibromopropyl ether (TBBPA DBPE). ysfri.ac.cn The detection frequencies were 41% for TBBPA AE and 32% for TBBPA DBPE, with average concentrations of 0.09 ng/g dw and 0.15 ng/g dw, respectively. ysfri.ac.cn

| Organism | Location/Study | Tissue/Matrix | Concentration Range | Reference |

| Fish | English Lake | Not specified | <0.29 - 1.7 ng/g lipid weight | informaticsjournals.co.in |

| Zebrafish (Juvenile) | Laboratory Exposure | Whole body | Up to 5.6 µg/g lipid | psu.edu |

| Mollusks | Chinese Bohai Sea | Not specified | <0.003 - 0.54 ng/g dw (TBBPA AE) | ysfri.ac.cn |

| Mollusks | Chinese Bohai Sea | Not specified | <0.008 - 1.41 ng/g dw (TBBPA DBPE) | ysfri.ac.cn |

TBBPA and its derivatives have been detected in both terrestrial and avian species, often linked to proximity to e-waste sites. nih.govresearchgate.net In a region in South China known for e-waste processing, TBBPA levels in Chinese pond herons ranged from 13.3 to 24.3 ng/g lipid weight. researchgate.net Herring gull eggs from the Laurentian Great Lakes of North America also showed TBBPA contamination. nih.gov Concentrations in pooled egg samples were as high as 42.8 ng/g wet weight (ww), while individual eggs had levels up to 497 ng/g ww. nih.gov Another derivative, TBBPA-BDBPE, has also been detected in herring gull eggs, indicating maternal transfer. sfu.ca Studies on laying quail showed that while maternal transfer of TBBPA to eggs was low, the compound was readily metabolized and excreted. iaea.org

| Species | Location | Sample Type | Concentration Range | Reference |

| Chinese Pond Heron | South China E-waste Region | Not specified | 13.3 - 24.3 ng/g lipid weight | researchgate.net |

| Herring Gull | Laurentian Great Lakes, North America | Pooled Eggs | Up to 42.8 ng/g ww | nih.gov |

| Herring Gull | Laurentian Great Lakes, North America | Individual Eggs | Up to 497 ng/g ww | nih.gov |

Human exposure to TBBPA is widespread, with the compound being detected in various biological samples, confirming its absorption into the human body. nih.govresearchgate.netwikipedia.org

Serum: TBBPA has been frequently measured in human serum. In one study, maximum TBBPA concentrations in serum were generally below 0.8 µg/L. nih.gov Another study of pregnant women in Canada detected TBBPA at a relatively low concentration of 0.3 ng/L, though other studies have reported higher levels of ≥480 ng/L. nih.gov A study in Belgium involving 515 participants found maximal TBBPA serum levels of 0.186 ng/L. nih.gov

Breast Milk: As a lipophilic compound, TBBPA can accumulate in breast milk, representing a potential exposure route for nursing infants. nih.gov A national survey in China in 2011 found a median TBBPA level of 1.21 ng/g lipid weight in human milk. flemingcollege.ca Other studies in China have reported mean levels of 0.93 ng/g lipid weight and median levels of 1.57 ng/g lipid weight. nih.govresearchgate.net Research in Japan recorded a higher level of 3.0 ng/g lipid weight, while a study in France found levels of 0.5 ng/g lipid weight. nih.gov Studies have shown that between 44% and 64% of breast milk samples tested contained detectable levels of TBBPA. nih.govresearchgate.netnih.gov

Umbilical Cord Blood: The presence of TBBPA in umbilical cord blood and serum confirms its ability to cross the placental barrier, leading to fetal exposure. nih.govgreenpeace.orgresearchgate.net One study found TBBPA in one cord blood sample at a concentration of 0.05 ng/g. greenpeace.org In the same study, 9 out of 42 maternal blood samples contained TBBPA at concentrations from 0.06 to 0.19 ng/g serum. greenpeace.org The detection of TBBPA in cord blood indicates that fetal exposure occurs in utero. nih.govnih.gov

| Human Matrix | Location/Population | Concentration/Detection | Reference(s) |

| Serum | General Population | Max concentrations < 0.8 µg/L | nih.gov |

| Serum | Pregnant Women, Canada | 0.3 ng/L | nih.gov |

| Serum | General Population, Belgium | Max of 0.186 ng/L | nih.gov |

| Breast Milk | China (National Survey, 2011) | Median: 1.21 ng/g lipid weight | flemingcollege.ca |

| Breast Milk | China (12 Provinces) | Mean: 0.93 ng/g lipid weight | nih.gov |

| Breast Milk | Beijing, China | Median: 1.57 ng/g lipid weight | nih.govresearchgate.net |

| Breast Milk | Japan | 3.0 ng/g lipid weight | nih.gov |

| Breast Milk | France | 0.5 ng/g lipid weight | nih.gov |

| Maternal Serum | Not specified | 0.06 - 0.19 ng/g serum | greenpeace.org |

| Umbilical Cord Blood | Not specified | 0.05 ng/g | greenpeace.org |

Environmental Fate and Transformation Pathways of Tetrabromobisphenol a Diglycidyl Ether

Degradation Processes of TBBPA-DGE in Environmental Matrices

The environmental fate of TBBPA-DGE is dictated by several key degradation processes, including microbial action, photolytic decomposition, and thermal breakdown. These processes transform the parent molecule into various intermediates and byproducts.

Microbial Degradation and Biotransformation Mechanisms

Microbial activity is a primary driver in the environmental degradation of TBBPA, the parent compound of TBBPA-DGE. While specific studies on TBBPA-DGE are limited, the biotransformation of TBBPA provides insight into the likely mechanisms. Microorganisms can metabolize TBBPA through several key pathways under both aerobic and anaerobic conditions.

Under anaerobic conditions, reductive dehalogenation is a significant process where bacteria remove bromine atoms from the TBBPA molecule. This can lead to the formation of bisphenol A (BPA) as the final dehalogenated product. In some cases, complete biodegradation has been achieved through sequential anaerobic reductive dehalogenation followed by aerobic oxidation of the resulting BPA. researchgate.net

Under aerobic conditions, microbial degradation of TBBPA can proceed through pathways such as hydrolytic debromination, oxidative ring cleavage, and O-methylation. researchgate.net Various bacterial strains have been identified that can degrade TBBPA. For instance, Pseudomonas sp. has been shown to cometabolically degrade TBBPA through processes involving beta-scission and debromination. nih.gov Another study demonstrated that aerobic sludge bioaugmented with Bacillus brevis and Bacillus pumilus could effectively biodegrade TBBPA. rsc.org The biotransformation can lead to a range of metabolites, indicating that different enzymatic systems contribute to the breakdown of the molecule. nih.gov

Table 1: Microbial Transformation Products of TBBPA

Photolytic Degradation Pathways and Intermediates

Photolytic degradation, driven by ultraviolet (UV) radiation from sunlight, is another important transformation pathway for TBBPA and its derivatives in aquatic environments. The process involves the chemical decomposition of the molecule due to light absorption. The rate and products of photolysis can be influenced by factors such as pH.

Studies on the phototransformation of TBBPA in water have shown that the degradation rate is significantly higher at alkaline pH compared to acidic or neutral conditions. The primary degradation products identified indicate that different decomposition mechanisms occur. Major intermediates from TBBPA photolysis include isopropylphenol derivatives such as 4-isopropyl-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol, and 4-(2-hydroxyisopropyl)-2,6-dibromophenol. appliedmineralogy.com This suggests that the breakdown of the isopropylidene bridge is a key step in the photolytic pathway.

Table 2: Identified Photolytic Degradation Intermediates of TBBPA

Thermal Degradation Products and Mechanisms of Formation

Thermal degradation of TBBPA and its derivatives, such as TBBPA-DGE, occurs at elevated temperatures, for instance, during manufacturing processes, fires, or improper waste incineration. The decomposition products can be hazardous and contribute to environmental contamination.

The primary mechanism of thermal degradation involves the cleavage of the molecule, leading to the formation of various volatile and semi-volatile compounds. Hydrogen bromide (HBr) is a major product, released in significant quantities during both pyrolysis (thermal decomposition in the absence of oxygen) and combustion. nih.gov Other significant products include brominated phenols (such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol), phenol, and various brominated bisphenol A species (mono-, di-, and tri-bromobisphenol A). nih.govresearchgate.net The distribution and concentration of these products depend on the temperature and oxygen availability. For example, at 600°C, brominated bisphenol A species are more prevalent, while at 850°C, the formation of non-brominated phenolic species is favored. nih.gov

Table 3: Major Thermal Degradation Products of TBBPA

Advanced Oxidation Processes (AOPs) for TBBPA-DGE Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Ozonation: Kinetics, Intermediates, and Reaction Pathways

Ozonation has proven to be an effective method for degrading TBBPA. The degradation kinetics are highly dependent on pH, with alkaline conditions favoring more rapid removal. researchgate.net TBBPA can be completely degraded within minutes under typical ozonation conditions. researchgate.net

The reaction pathways of TBBPA ozonation are complex and can involve direct oxidation by ozone molecules or indirect oxidation by hydroxyl radicals. Two main pathways have been proposed: one initiated by the cleavage of the central carbon atom and another involving benzene (B151609) ring cleavage along with debromination. researchgate.net During the process, organic bromine is transformed into bromide ions and, subsequently, bromate. researchgate.net A variety of intermediates have been identified, including 2,4,6-tribromophenol (B41969) and other debrominated and hydroxylated species. researchgate.net Although ozonation effectively removes the parent compound and its primary intermediates, complete mineralization to CO2 and water occurs at a much slower rate. researchgate.net

Fenton and Fenton-like Processes: Catalytic Mechanisms and Degradation Efficiency

Fenton and Fenton-like processes are another class of AOPs that use iron catalysts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals for organic pollutant degradation. These processes have been successfully applied to the degradation of TBBPA.

The classic Fenton reaction involves dissolved iron (Fe²⁺), while heterogeneous Fenton processes utilize solid iron-containing catalysts, which are often more stable and reusable. For instance, magnetic nanocomposites such as Fe₃O₄/MWCNT have been used as heterogeneous Fenton catalysts, effectively generating hydroxyl radicals to degrade and mineralize TBBPA at near-neutral pH. rsc.org The degradation pathway in this system involves debromination and the fracture of the bridge between the two benzene rings. rsc.org

UV-assisted Fenton (photo-Fenton) processes can enhance degradation efficiency. In a heterogeneous UV/Fenton system using titanomagnetite (B1172002) as a catalyst, nearly complete degradation of TBBPA was achieved. nih.gov The proposed degradation pathways in this system include sequential debromination to form TriBBPA, DiBBPA, MonoBBPA, and BPA, as well as β-scission, which breaks the isopropylidene bridge to generate other brominated compounds. nih.gov The efficiency of these processes depends on factors like catalyst dosage, H₂O₂ concentration, and pH. nih.gov Biogenic Fenton-like reactions, mediated by extracellular substances produced by bacteria like Pseudomonas sp., have also been shown to degrade TBBPA through the action of hydroxyl radicals. nih.gov

Table 4: List of Compounds Mentioned

Photocatalysis (e.g., UV-TiO2 systems): Mechanisms and Limitations

Photocatalysis, particularly utilizing titanium dioxide (TiO2) under ultraviolet (UV) irradiation, represents a significant advanced oxidation process for the degradation of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE). The fundamental mechanism involves the activation of the TiO2 semiconductor by UV light. This irradiation generates electron-hole pairs on the catalyst's surface. These charge carriers react with water and oxygen molecules adsorbed on the TiO2 surface to produce highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). deswater.com

These potent and non-selective hydroxyl radicals are the primary agents responsible for the degradation of TBBPA-DGE. deswater.com The degradation process is initiated by the attack of these radicals on the TBBPA-DGE molecule, leading to debromination, hydroxylation, and cleavage of the ether linkages. Studies have shown that under optimal conditions, such as with the addition of hydrogen peroxide (H2O2) which further promotes •OH generation, degradation efficiency of the parent compound can reach over 99%. deswater.com

Despite its effectiveness, UV-TiO2 photocatalysis has several limitations. The efficiency of the process can be hindered by the recombination of photogenerated electron-hole pairs, which reduces the quantum yield of ROS production. researchgate.net The process can also be slowed by the presence of other substances in the water matrix that compete for hydroxyl radicals. Furthermore, while the parent compound may be effectively degraded, the process can lead to the formation of various brominated and non-brominated intermediates, which may themselves be persistent or toxic. Complete mineralization to carbon dioxide, water, and bromide ions is often slow and difficult to achieve. researchgate.netdphen1.com Catalyst deactivation and the need to separate the nanoscale catalyst from the treated water also present practical challenges for large-scale applications.

Electrochemical Degradation: Reductive Debromination and Sequential Oxidation

Electrochemical degradation offers a versatile approach for the treatment of TBBPA-DGE, often employing a sequential reductive and oxidative process to achieve comprehensive breakdown. This method leverages controlled electrochemical reactions at different electrodes to first remove the bromine atoms and then destroy the remaining organic structure.

The initial step is typically reductive debromination. In this stage, a cathodic potential is applied, often using catalysts like palladium supported on iron (Pd/Fe), to facilitate the cleavage of the carbon-bromine (C-Br) bonds. researchgate.net This process occurs in a stepwise fashion, sequentially removing bromine atoms from the TBBPA-DGE molecule. This reductive phase is crucial as it decreases the toxicity and recalcitrance of the molecule, transforming it into less halogenated, more biodegradable compounds.

Following reductive debromination, the resulting intermediates, including bisphenol A diglycidyl ether (BPA-DGE), are subjected to electrochemical oxidation. This is achieved at an anode with a high oxygen evolution potential, such as a boron-doped diamond (BDD) or a mixed metal oxide (MMO) anode. nih.gov At the anode surface, water is electrolyzed to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). nih.gov These radicals then attack and mineralize the debrominated organic intermediates, breaking the aromatic rings and ultimately converting them into carbon dioxide and water. nih.gov This sequential reduction-oxidation strategy is effective because the initial debromination makes the subsequent oxidation more efficient and prevents the formation of toxic brominated disinfection byproducts. researchgate.net

Role of Hydroxyl Radicals and Other Reactive Species in TBBPA-DGE Oxidation

Hydroxyl radicals (•OH) are the principal reactive species driving the oxidative degradation of TBBPA-DGE in most advanced oxidation processes (AOPs), including photocatalysis and electrochemical oxidation. deswater.comnih.gov Generated from the dissociation of water or other precursors, •OH is a highly powerful and non-selective oxidant. Its high reactivity allows it to attack the TBBPA-DGE molecule at multiple sites.

The primary modes of attack by hydroxyl radicals include:

Addition to the Aromatic Rings: The •OH radical can add to the electron-rich phenyl rings of the TBBPA-DGE molecule, initiating ring hydroxylation and subsequent cleavage. researchgate.net

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the isopropyl bridge connecting the two phenyl rings, leading to the formation of a carbon-centered radical that is susceptible to further oxidation.

Attack on Ether Linkages: The glycidyl (B131873) ether side chains can also be targeted by •OH, leading to the cleavage of these chains from the main bisphenol A structure.

While hydroxyl radicals are dominant, other reactive species can also participate in the oxidation process. For instance, in systems involving persulfate activation, sulfate (B86663) radicals (SO₄•⁻) can be generated, which also effectively degrade the molecule through similar oxidative pathways. nih.gov In some photocatalytic systems, photogenerated holes (h⁺) on the catalyst surface can directly oxidize the adsorbed TBBPA-DGE molecule. nih.gov The combined action of these reactive species ensures the progressive breakdown of the complex TBBPA-DGE structure into smaller, more oxidized fragments. nih.govnih.gov

Transformation Products and Their Environmental Implications

Formation of Brominated and Non-Brominated Byproducts (e.g., Tri-, Di-, Mono-BBPA, BPA)

The degradation of TBBPA-DGE, whether through biotic or abiotic processes, results in a cascade of transformation products. A primary and well-documented pathway is sequential reductive debromination. rowan.edunih.gov This process involves the stepwise removal of bromine atoms from the aromatic rings, leading to the formation of a series of less-brominated intermediates.

Identified byproducts consistently include tribromobisphenol A (TriBBPA), dibromobisphenol A (DiBBPA), and monobromobisphenol A (MonoBBPA). nih.govresearchgate.net The ultimate product of this debromination pathway is bisphenol A (BPA), the non-brominated parent structure. rowan.edunih.govnih.gov In addition to the removal of bromine, the cleavage of the diglycidyl ether linkages can occur, leading to the formation of TBBPA and its corresponding debrominated analogues (TriBBPA, DiBBPA, etc.). acs.org The specific distribution of these byproducts depends heavily on the degradation conditions, such as the type of process (e.g., photocatalytic, electrochemical, microbial) and its duration. rowan.edunih.gov

Table 1: Key Byproducts from TBBPA-DGE Degradation via Debromination

| Parent Compound | Primary Transformation Pathway | Key Intermediate Byproducts | Final Debrominated Product |

|---|---|---|---|

| This compound (TBBPA-DGE) | Sequential Reductive Debromination & Ether Bond Cleavage | Tribromobisphenol A (TriBBPA) | Bisphenol A (BPA) |

| Dibromobisphenol A (DiBBPA) | |||

| Monobromobisphenol A (MonoBBPA) | |||

| TBBPA, BPA-DGE |

Ring Cleavage Products and Mineralization Pathways

Following the initial transformation steps of debromination and side-chain cleavage, the central aromatic structures of the resulting byproducts, such as BPA, undergo further degradation. This phase is characterized by the opening of the phenyl rings, a critical step towards complete mineralization.

The attack by potent oxidants like hydroxyl radicals leads to the cleavage of the aromatic rings. nih.gov This process generates a variety of smaller, aliphatic organic compounds. Research has identified several types of ring-opening products, including short-chain carboxylic acids like formic acid and acetic acid, as well as various oxoenals and oxodials. nih.govresearchgate.net These smaller molecules are generally more biodegradable and less toxic than their aromatic precursors.

The ultimate goal of advanced degradation processes is mineralization, which is the complete conversion of the organic pollutant into simple, benign inorganic substances. For TBBPA-DGE, complete mineralization yields carbon dioxide (CO₂), water (H₂O), and inorganic bromide ions (Br⁻). nih.govnih.gov While significant mineralization can be achieved under optimized laboratory conditions, reaching 100% mineralization in real-world environmental or wastewater treatment scenarios is often challenging due to the complexity of the water matrix and the recalcitrance of some intermediates. researchgate.netdphen1.com

Toxicity Assessment of TBBPA-DGE Degradation Intermediates

The environmental impact of TBBPA-DGE is not solely defined by the parent compound but also by the toxicity of its degradation intermediates. The transformation process can, in some cases, lead to the formation of byproducts with equal or even greater biological activity and toxicity than the original molecule.

A primary concern is the formation of Bisphenol A (BPA) as the final product of the debromination pathway. rowan.edu BPA is a well-known endocrine-disrupting chemical with documented estrogenic activity and potential adverse effects on reproductive and developmental health. nih.govmdpi.com Studies comparing the toxicity of TBBPA and its metabolites have shown that while TBBPA itself is toxic, the formation of BPA introduces a different and significant environmental risk. nih.gov

Table 2: Comparative Toxicity of TBBPA-DGE and Key Degradation Byproducts

| Compound | Known Toxicological Concerns |

|---|---|

| Tetrabromobisphenol A (TBBPA) | Cytotoxicity, hepatotoxicity, potential endocrine disruption. nih.govresearchgate.net |

| Partially Debrominated Intermediates (e.g., TriBBPA, DiBBPA) | May retain or have altered endocrine activity; contribute to overall toxicity. researchgate.net |

| Bisphenol A (BPA) | Known endocrine disruptor with estrogenic activity; linked to reproductive and developmental effects. rowan.edunih.govmdpi.com |

| Ring-Cleavage Products (e.g., short-chain acids) | Generally lower toxicity and more biodegradable than aromatic precursors. nih.gov |

Analytical Methodologies for Tetrabromobisphenol a Diglycidyl Ether

Sample Preparation Techniques for Diverse Matrices

The accurate quantification of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) and its related compounds in various environmental and biological samples is critically dependent on the sample preparation stage. This initial step is designed to extract and concentrate the analytes from the complex sample matrix and remove interfering substances that could compromise the subsequent analysis. The choice of preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Extraction Methods from Environmental Samples (e.g., water, soil, sediment, dust)

A variety of extraction techniques are employed for isolating TBBPA-DGE and its parent compound, TBBPA, from environmental matrices.

For solid samples such as soil, sediment, and sludge, methods like ultrasonic extraction and accelerated solvent extraction (ASE) are common. researchgate.netresearchgate.net One method for the simultaneous determination of TBBPA and its analogues in sediment and sludge involves extraction with methyl tert-butyl ether (MTBE), partitioning with an aqueous sodium hydroxide (B78521) solution, followed by acidification and enrichment using solid-phase extraction (SPE). dphen1.com Another optimized procedure for plant samples used MTBE as the extraction solvent, with subsequent lipid removal accomplished by repartitioning between the organic solvent and an alkaline solution. nih.gov For soil and dust, ultrasonic extraction followed by purification with an LC-Si solid-phase extraction cartridge has been successfully used for TBBPA and its derivatives. researchgate.net

Pressurized fluid extraction (PFE) and fluidized bed extraction have demonstrated superiority over traditional Soxhlet and sonication methods for extracting TBBPA bis(2,3-dibromopropylether), a derivative of TBBPA, from sediment and sewage sludge, achieving recovery rates between 90% and 98%. researchgate.net

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. For instance, water samples can be passed through a C18 SPE column after the addition of a surrogate standard. The column is then eluted with a solvent like dichloromethane (B109758) to recover the analytes. nih.gov Hydrophilic-Lipophilic Balance (HLB) cartridges are also effective for extracting TBBPA and its derivatives from water, with reported recoveries exceeding 80%. researchgate.net

The following table summarizes various extraction methods for TBBPA and its derivatives from environmental samples.

| Matrix | Extraction Technique | Key Solvents/Cartridges | Reported Recovery | Reference |

|---|---|---|---|---|

| Sediment, Sludge | Solvent Extraction, SPE | MTBE, NaOH, LC-Si Cartridge | 70-105% | dphen1.com |

| Soil, Dust | Ultrasonic Extraction, SPE | Acetone, Dichloromethane/n-hexane, LC-Si Cartridge | 78-124% | researchgate.net |

| Water | Solid-Phase Extraction (SPE) | HLB Cartridge | >80.28% | researchgate.net |

| Sediment, Sewage Sludge | Pressurized Fluid Extraction (PFE) | Not Specified | 90-98% | researchgate.net |

| Water | Solid-Phase Extraction (SPE) | C18 Cartridge, Dichloromethane | Not Specified | nih.gov |

| Plant Samples | Ultrasonic Extraction, SPE | MTBE, Acetone, Hexane, HLB & Silica Cartridges | 69±4% | nih.gov |

Preparation of Biotic Samples (e.g., freeze-drying)

The preparation of biological samples, or biotic samples, often requires steps to remove water content and homogenize the tissue before extraction. Freeze-drying, also known as lyophilization, is a common and effective technique for this purpose. ysfri.ac.cnnih.gov This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. nih.gov

Freeze-drying is particularly advantageous for delicate, temperature-sensitive materials as it preserves the chemical structure of the analytes while efficiently removing water. nih.gov For example, in the analysis of TBBPA derivatives in mollusks, soft tissues were homogenized and freeze-dried before being mixed with anhydrous sodium sulfate (B86663) for extraction. ysfri.ac.cn This procedure ensures the sample is stable and allows for analyte concentrations to be reported on a dry weight basis. ysfri.ac.cnnih.gov The process generally involves freezing the sample to between -40 °C and -50 °C, followed by a vacuum and temperature-controlled drying phase that can remove up to 95% of the water. nih.gov

Dermal Wipe Sampling Methodologies and Validation

Assessing dermal exposure to semi-volatile compounds like TBBPA and its derivatives in occupational settings requires validated wipe sampling methods. tandfonline.comamericanchemistry.com The lack of standardized procedures has led to research focused on developing and validating robust methodologies. nih.govtandfonline.com

One such study developed a method for TBBPA using two different wipe media: cotton and a polyester-rayon blend. tandfonline.comnih.gov The analytes were extracted from the wipes using 100% isopropanol (B130326). tandfonline.com The validation process involved testing recovery from a non-porous glass surface and from porcine skin, which serves as a surrogate for human skin. tandfonline.comnih.gov Results indicated that the polyester-rayon wipes were preferable, and the method demonstrated good recovery of TBBPA. tandfonline.com The average cumulative recovery of TBBPA from porcine skin using sequential wipes was 94%. tandfonline.com

Key findings from the validation studies include:

Wipe Material: Polyester-rayon blend material showed greater recovery efficiency for TBBPA compared to cotton. tandfonline.com

Solvent: 100% isopropanol was an effective solvent for desorbing TBBPA from the wipe media, with desorption efficiencies above 94%. tandfonline.com

Sample Stability: TBBPA samples were found to be stable on either wipe material for at least 28 days when stored at 0°C to 6°C. tandfonline.comtandfonline.com

Validation: The use of porcine skin as a surrogate for human skin was a critical part of the validation, determining the wiping pattern and number of wipes needed for high recovery. integral-corp.com

The developed method provides a framework for the validation of analytical and dermal sample collection for other semi-volatile chemicals. tandfonline.com

| Parameter | Finding/Methodology | Reference |

|---|---|---|

| Wipe Media | Polyester-rayon blend preferred over cotton for higher recovery. | nih.govtandfonline.com |

| Extraction Solvent | 100% Isopropanol. | tandfonline.com |

| Desorption Efficiency | >94% for TBBPA. | tandfonline.com |

| Sample Stability | Stable for at least 28 days at 0-6°C. | tandfonline.comtandfonline.com |

| Validation Surrogate | Porcine skin used to simulate human skin. | nih.govintegral-corp.com |

| Cumulative Recovery (Porcine Skin) | Average of 94% for TBBPA. | tandfonline.com |

Chromatographic Separation and Detection Technologies

Following sample preparation, chromatographic techniques are used to separate TBBPA-DGE from other components in the extract. Mass spectrometry is then used for detection and quantification, providing high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for TBBPA-DGE Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing brominated flame retardants. However, the analysis of polar compounds like TBBPA often requires a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. uri.edunih.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. uri.edu The derivatization procedure is typically simple and fast, producing a stable TBBPA derivative. nih.gov

While GC-MS is effective for TBBPA, the analysis of its derivatives, such as TBBPA-DGE, can be challenging. Attempts to analyze TBBPA derivatives using gas chromatography have sometimes resulted in poor peak shape and evidence of on-column degradation, even when the standards being injected were of high purity. well-labs.com Thermal desorption GC-MS (TD-GC-MS) has been used as a rapid method for identifying TBBPA derivatives like TBBPA-bis(2,3-dibromopropylether) in plastic materials, offering the advantage of minimal sample preparation. dioxin20xx.org However, this technique can also cause thermal degradation, such as debromination. dioxin20xx.org

For TBBPA analysis, GC-MS with electronic impact (EI) ionization has been shown to offer a better detection limit compared to negative chemical ionization (NCI). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) for TBBPA-DGE and its Derivatives

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred method for the analysis of TBBPA-DGE and other TBBPA derivatives. researchgate.net A significant advantage of LC-MS is that it can often analyze these compounds directly without the need for derivatization, which is typically required for GC-MS. researchgate.net

LC-MS/MS methods have been developed for the simultaneous determination of TBBPA and its analogues in various matrices, including sediment, sludge, soil, and breast milk. researchgate.netdphen1.comnih.gov These methods utilize electrospray ionization (ESI), usually in negative mode, which is well-suited for phenolic compounds like TBBPA. dphen1.com For certain TBBPA derivatives, atmospheric pressure chemical ionization (APCI) may be used. researchgate.net

For example, a rapid LC-ESI-MS/MS method was developed for the simultaneous analysis of TBBPA and hexabromocyclododecane (HBCD) diastereoisomers in breast milk, demonstrating the technique's suitability for complex biological samples. nih.gov Similarly, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for TBBPA, Tetrabromobisphenol-S, and eight of their derivatives in soil samples. researchgate.net High-performance liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has also been employed for the identification of TBBPA derivatives. ysfri.ac.cn

The choice of mobile phase is crucial for optimizing separation and ionization. Methanol (B129727) and water are commonly used, as methanol has been found to provide a greater response for target compounds compared to acetonitrile (B52724) and results in a more stable detector baseline. dphen1.com

Derivatization Strategies for Enhanced Chromatographic Performance

For the analysis of TBBPA-DGE and related compounds, derivatization is a key strategy to improve their volatility and thermal stability, which is particularly necessary for gas chromatography (GC) analysis. This chemical modification enhances chromatographic peak shape, sensitivity, and selectivity.

One of the most common derivatization techniques for compounds containing hydroxyl groups, like the hydrolysis products of TBBPA-DGE, is silylation . This process involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. The resulting TMS derivatives of TBBPA are less polar and more volatile, leading to improved performance in GC-mass spectrometry (GC-MS) analysis.

Another derivatization approach is acetylation , which involves the introduction of an acetyl group. Acetic anhydride (B1165640) can be used as the acetylating agent. This method also serves to increase the volatility of the analyte for GC-based methods.

For liquid chromatography (LC) applications, particularly when coupled with mass spectrometry, post-column derivatization can be employed to enhance detection sensitivity. A notable strategy for TBBPA and its derivatives involves the use of a silver cation (Ag+) as a post-column derivatization reagent. eeer.org In this online process, the TBBPA derivatives form complexes with the silver ions, which can then be effectively electrosprayed to generate ionic clusters for sensitive mass analysis. eeer.org This technique simplifies the ionization requirements for these compounds. eeer.org

| Derivatization Strategy | Typical Reagent(s) | Analytical Technique | Purpose |

| Silylation | BSTFA + TMCS | GC-MS | Increases volatility and thermal stability |

| Acetylation | Acetic Anhydride | GC-MS | Increases volatility |

| Post-column Complexation | Silver Nitrate (Ag+) | HPLC-ESI-MS | Enhances ionization and detection sensitivity |

Advanced Sensing and Biosensor Technologies for TBBPA-DGE Monitoring

Recent advancements in sensor technology have led to the development of rapid, sensitive, and selective methods for monitoring TBBPA and its derivatives, including TBBPA-DGE. These technologies offer potential advantages over traditional chromatographic methods, such as portability and real-time analysis.

Electrochemical Biosensors: Principles and Applications

Electrochemical biosensors operate by converting the biological interaction between a biorecognition element (like an enzyme or antibody) and the target analyte into a measurable electrical signal. For the detection of TBBPA, these sensors often rely on the direct oxidation of the phenolic groups on a modified electrode surface. The principle involves applying a potential to the electrode and measuring the resulting current, which is proportional to the concentration of TBBPA. Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are utilized to enhance the sensitivity and selectivity of the detection. nih.gov

The application of these sensors has been demonstrated for the detection of TBBPA in various samples, including beverages and water. ikev.orgchromatographyonline.com The modification of the electrode surface is critical for improving the sensor's performance by enhancing the electrocatalytic activity and promoting the accumulation of the analyte at the electrode surface.

Immunosensor Development for TBBPA-DGE Detection

Immunosensors are a type of biosensor that utilizes the highly specific binding between an antibody (or an antibody fragment like a nanobody) and an antigen (in this case, TBBPA or its derivatives) for detection. The development of these sensors involves immobilizing the antibody onto a transducer surface. When the sample containing the target analyte is introduced, the binding event causes a change in a physical or chemical property, which is then converted into a measurable signal.

One innovative approach is the development of a bioluminescent enzyme immunoassay (BLEIA) based on a nanobody fused with nanoluciferase. chemicalwatch.com This type of assay offers ultra-sensitive detection capabilities. chemicalwatch.com The intensity of the light produced is inversely proportional to the concentration of TBBPA in the sample. Such immunoassays have been developed for monitoring TBBPA in environmental samples like sediment. chemicalwatch.com

Solid Phase Microextraction (SPME) Coupled with Mass Spectrometry